molecular formula C19H21N3O3S B2985112 2-(1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole CAS No. 1396800-12-6

2-(1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole

Cat. No. B2985112
CAS RN: 1396800-12-6
M. Wt: 371.46
InChI Key: NIMYGTBSLGUSNW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound’s structure includes an azetidine ring, which is a four-membered ring containing nitrogen. This ring structure is often used in medicinal chemistry due to its ability to explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions like the aza-Michael addition .

Scientific Research Applications

Therapeutic Potential

  • Studies have highlighted the synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b][1,3]benzothiazoles as potential antiulcer and anticarcinogenic agents. These compounds demonstrated cytoprotective properties and effective radiosensitization in cancer therapy, indicating their promise in medical applications (Starrett et al., 1989; Majalakere et al., 2020).

Catalysis and Organic Synthesis

  • Research into the catalytic properties of imidazole-based zwitterionic salts has revealed their efficiency as organocatalysts for the regioselective ring-opening of aziridines, showcasing their utility in green chemistry and synthetic methodologies (Ghosal et al., 2016).

Corrosion Inhibition

  • Investigations into arenesulfonyl-2-imidazolidinones revealed their potent inhibition activity against carbonic anhydrase, suggesting applications in the design of new corrosion inhibitors (Abdel-Aziz et al., 2015).
  • The synthesis of azetidin-2-one derivatives containing aryl sulfonate moiety and their evaluation for anti-inflammatory and anti-microbial activities point to their potential as corrosion inhibitors in addition to their therapeutic uses (Kendre et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended for use as a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific information on this compound, it’s difficult to provide accurate safety and hazard information.

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. If it shows promise in a particular application, such as drug development, future research could involve further optimization of the compound’s structure, testing in biological systems, and eventually clinical trials .

properties

IUPAC Name

2-[1-(4-methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-12-4-6-16-17(8-12)21-19(20-16)14-10-22(11-14)26(23,24)15-5-7-18(25-3)13(2)9-15/h4-9,14H,10-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMYGTBSLGUSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CC(=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole

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